molecular formula C14H26N2O3 B13255881 (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid

(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid

Cat. No.: B13255881
M. Wt: 270.37 g/mol
InChI Key: YIBJJADESILGNG-PXYINDEMSA-N
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Description

(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid is a complex organic compound that features a piperidine ring, a formamido group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the piperidine ring through cyclization reactions. For instance, primary amines can undergo N-heterocyclization with diols catalyzed by a Cp*Ir complex . Another method involves the use of Grignard reagents to form enantioenriched α-substituted piperidines .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which allow for efficient scaling up of the synthesis process. These methods often employ catalysts and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid include other piperidine derivatives, such as:

    Substituted piperidines: These compounds have various substituents attached to the piperidine ring.

    Spiropiperidines: These feature a spirocyclic structure involving the piperidine ring.

    Condensed piperidines: These have additional fused ring systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to other piperidine derivatives .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

(3S)-5-methyl-3-[(piperidine-2-carbonylamino)methyl]hexanoic acid

InChI

InChI=1S/C14H26N2O3/c1-10(2)7-11(8-13(17)18)9-16-14(19)12-5-3-4-6-15-12/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18)/t11-,12?/m0/s1

InChI Key

YIBJJADESILGNG-PXYINDEMSA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)C1CCCCN1

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCCCN1

Origin of Product

United States

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